molecular formula C15H17N3O8 B8116308 Mal-propionylamido-PEG1-NHS acetate

Mal-propionylamido-PEG1-NHS acetate

Cat. No.: B8116308
M. Wt: 367.31 g/mol
InChI Key: MOAPJCCRPYUETH-UHFFFAOYSA-N
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Description

Mal-propionylamido-PEG1-NHS acetate is a compound that combines a maleimide group, a polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery due to its ability to form stable covalent bonds with thiol and amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG1-NHS acetate typically involves the reaction of a maleimide-PEG derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then dried and stored under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG1-NHS acetate primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. The maleimide group can react with thiol groups to form thioether bonds .

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG1-NHS acetate involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the compound to effectively link biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-propionylamido-PEG1-NHS acetate is unique due to its specific combination of functional groups, which allows for versatile bioconjugation applications. The propionylamido group provides additional stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O8/c19-10(5-7-17-11(20)1-2-12(17)21)16-6-8-25-9-15(24)26-18-13(22)3-4-14(18)23/h1-2H,3-9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAPJCCRPYUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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